molecular formula C17H13N3O5 B5784446 methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate

methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate

Cat. No. B5784446
M. Wt: 339.30 g/mol
InChI Key: NZBYNYUZTFMADA-UHFFFAOYSA-N
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Description

Methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a phthalazine derivative that has been synthesized using a variety of methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate involves the induction of apoptosis and cell cycle arrest. It has been shown to activate the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death. Additionally, it has been shown to induce cell cycle arrest at the G2/M phase, which is associated with the inhibition of cyclin-dependent kinases.
Biochemical and Physiological Effects:
Methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the induction of apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. Other studies have shown that it has antimicrobial activity against a variety of bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate in lab experiments is its potential as an anti-cancer agent. Its ability to inhibit the growth of cancer cells in vitro and in vivo makes it a promising candidate for further study. Additionally, its ability to inhibit the production of pro-inflammatory cytokines makes it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate. One direction is the further study of its potential as an anti-cancer agent. Additional studies are needed to determine its efficacy in vivo and to identify the optimal dosage and administration route. Another direction is the study of its potential as an anti-inflammatory agent, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, future studies could focus on the development of analogs of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

Methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate can be synthesized using a variety of methods, including the reaction of 3-nitrobenzaldehyde with 2-amino-3-cyanopyridine in the presence of a base, followed by the reaction of the resulting intermediate with methyl chloroacetate. Another method involves the reaction of 3-nitrobenzaldehyde with 2-amino-3-cyanopyridine in the presence of a base, followed by the reaction of the resulting intermediate with methyl chloroformate. Both methods result in the formation of methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate as a yellow solid.

Scientific Research Applications

Methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been studied extensively for its potential therapeutic applications, including its use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the induction of apoptosis and cell cycle arrest. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Other potential applications include its use as an antimicrobial agent and as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

methyl 2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-25-15(21)10-19-17(22)14-8-3-2-7-13(14)16(18-19)11-5-4-6-12(9-11)20(23)24/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBYNYUZTFMADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetate

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